molecular formula C17H19N5O2S2 B5554496 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

Cat. No. B5554496
M. Wt: 389.5 g/mol
InChI Key: LUOMSALYIUQCIK-UHFFFAOYSA-N
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Description

This compound, incorporating 1,2,4-triazole and thiazole rings, is part of a broader class of heterocyclic compounds known for diverse biological activities. Its structure suggests potential interest in pharmaceutical research, excluding applications in drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of related triazole-thiazole compounds typically involves multistep reactions starting from precursors like acetohydrazides and aldehydes or through cyclization processes involving thiosemicarbazides. Such methods offer pathways to a variety of heterocyclic compounds with potential for further functionalization and activity screening (Bekircan et al., 2015; Patel et al., 2010).

Molecular Structure Analysis

Crystal structure determination, typically by single-crystal X-ray diffraction, provides insights into the molecular conformation, intermolecular interactions, and the overall three-dimensional arrangement of molecules in the solid state. For compounds with similar structural motifs, analysis reveals stabilization by hydrogen bonding and other non-covalent interactions, contributing to their physicochemical properties and biological activities (叶姣 et al., 2015).

Chemical Reactions and Properties

Compounds like the one are amenable to various chemical transformations, including N-alkylation, aminomethylation, and cyclization reactions, leading to a diverse array of derivatives. These reactions are crucial for modulating the biological activity and physicochemical properties of the resulting compounds (Hovsepyan et al., 2014).

Scientific Research Applications

Photodynamic Therapy Applications

Compounds with triazole rings, such as those related to the mentioned chemical, have been explored for their photophysical and photochemical properties. For example, zinc phthalocyanines substituted with triazole-derived benzenesulfonamide groups have shown remarkable potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020). Such compounds are valuable in scientific research for developing novel treatments that require selective activation by light to kill cancer cells without harming the surrounding healthy tissues.

Anticancer and Antimicrobial Research

Derivatives of triazole and thiazole have shown significant anticancer and antimicrobial activities. Thiazolyl-ethylidene hydrazino-thiazole derivatives, which share structural similarities with the mentioned compound, have demonstrated potent activity against various cancer cell lines, including liver, colorectal, and breast carcinoma, and have shown effectiveness against both Gram-positive and Gram-negative bacteria (Al-Mutabagani et al., 2021). This highlights the compound's potential in contributing to the development of new therapeutic agents targeting difficult-to-treat cancers and microbial infections.

Enzyme Inhibition for Therapeutic Applications

Compounds featuring triazole and thiazole rings have been studied for their enzyme inhibitory activities, which is crucial for developing treatments for various diseases, including diabetes and obesity. For instance, triazole-acetohydrazide derivatives have been synthesized and evaluated for their inhibition of lipase and α-glucosidase, enzymes involved in lipid digestion and carbohydrate breakdown, respectively. Some of these compounds showed excellent inhibitory activities, suggesting their potential as therapeutic agents in managing conditions like type 2 diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

properties

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-11(15(23)19-16-18-8-9-25-16)26-17-21-20-14(22(17)2)10-12-4-6-13(24-3)7-5-12/h4-9,11H,10H2,1-3H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOMSALYIUQCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

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